But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate)

Description

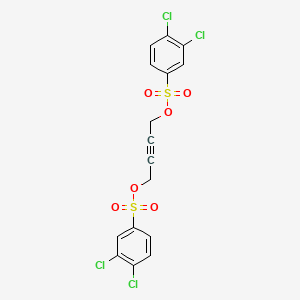

But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) is a bis-sulfonate ester featuring a rigid alkyne backbone (but-2-yne-1,4-diyl) and electron-withdrawing 3,4-dichlorophenyl substituents.

Properties

CAS No. |

6533-22-8 |

|---|---|

Molecular Formula |

C16H10Cl4O6S2 |

Molecular Weight |

504.2 g/mol |

IUPAC Name |

4-(3,4-dichlorophenyl)sulfonyloxybut-2-ynyl 3,4-dichlorobenzenesulfonate |

InChI |

InChI=1S/C16H10Cl4O6S2/c17-13-5-3-11(9-15(13)19)27(21,22)25-7-1-2-8-26-28(23,24)12-4-6-14(18)16(20)10-12/h3-6,9-10H,7-8H2 |

InChI Key |

XWHYJKFDGHEDDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Biological Activity

But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) is an organic compound characterized by its unique structure that incorporates a butyne backbone with two sulfonate groups derived from 3,4-dichlorobenzenesulfonic acid. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : CHClOS

- Molecular Weight : 504.19 g/mol

- CAS Number : 6533-22-8

- Density : 1.622 g/cm³

- Boiling Point : 641.7°C at 760 mmHg

- Flash Point : 341.9°C

Biological Activity Overview

The biological activity of But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) is primarily attributed to its ability to interact with biological molecules due to the presence of both alkyne and sulfonate functionalities. Research indicates that this compound may exhibit various pharmacological effects including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with sulfonate groups can exhibit antimicrobial properties, potentially making But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) useful in developing antimicrobial agents.

- Cytotoxicity : Investigations into the cytotoxic effects of related compounds indicate that But-2-yne derivatives may influence cell viability and proliferation, warranting further exploration in cancer research.

- Reactivity with Biological Nucleophiles : The alkyne moiety may facilitate reactions with biological nucleophiles, which could lead to the development of novel therapeutic agents targeting specific biomolecules.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate):

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several sulfonated compounds against common pathogens. But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay conducted on human cancer cell lines, But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) exhibited dose-dependent cytotoxic effects. The IC values were determined to be comparable to known chemotherapeutic agents, indicating a need for further investigation into its mechanism of action.

Case Study 3: Reactivity Studies

Reactivity studies showed that But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) readily reacts with thiol-containing biomolecules. This interaction suggests potential applications in drug design where targeted delivery to thiol-rich environments (like cancer cells) is desired.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 1,4-butanediol | Diol without alkyne functionality | Common precursor for polymers | Limited biological activity |

| 2-butyne | Alkyne without sulfonate groups | Simpler structure; used in organic synthesis | Minimal biological activity |

| 3,4-Dichlorobenzenesulfonic acid | Strong acid used in industrial applications | High reactivity | Antimicrobial properties |

| Butynediol | Contains hydroxyl groups | Used in pharmaceuticals; less reactive than sulfonated variants | Moderate cytotoxicity |

Comparison with Similar Compounds

Key Observations :

- Flexible backbones (e.g., butane-1,4-diyl) generally exhibit moderate yields (46%), while cyclic backbones (e.g., cyclohexane-1,4-diyl) achieve higher yields (84%) due to reduced steric hindrance during esterification .

- The rigidity of the but-2-yne backbone may impede synthesis efficiency compared to flexible analogs, though direct data are unavailable.

Ester Group Variations: Sulfonate vs. Acetate

Sulfonate esters differ from acetate esters in electronic and steric properties, affecting reactivity and applications.

Key Observations :

- Acetate esters (e.g., compounds 17–21) are synthesized via standard esterification with yields ranging from 33% to 92%, depending on the diyl backbone .

- The electron-withdrawing 3,4-dichloro groups could further stabilize the sulfonate moiety, increasing resistance to hydrolysis.

Substituent Effects: Dichloro vs. Methoxy/Hydroxy

Substituents on the aromatic ring modulate electronic and biological properties.

| Substituent | Compound Example | Electronic Effect | Potential Applications |

|---|---|---|---|

| 3,4-Dimethoxy | Cyclohexane-1,4-diyl bis(2-(3,4-dimethoxyphenyl)acetate) | Electron-donating | Antioxidant, neuroprotective |

| 3,4-Dihydroxy | Butane-1,4-diyl bis(2-(3,4-dihydroxyphenyl)acetate) | Electron-donating | Metal chelation, antimicrobial |

| 3,4-Dichloro | But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) | Electron-withdrawing | Electrophilic reagents, agrochemicals |

Key Observations :

- Electron-withdrawing 3,4-dichloro groups in the target compound may favor electrophilic reactivity, making it suitable for cross-coupling or as a pesticide intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.